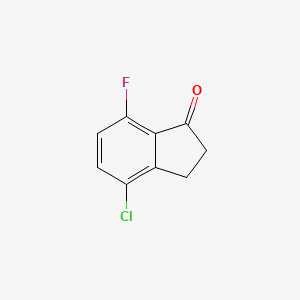

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO. It has a molecular weight of 184.6 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is 1S/C9H6ClFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Fluorinated Compounds in Material Science

Fluorinated Liquid Crystals

Fluorinated compounds, including those similar to 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one, are pivotal in the development of liquid crystals with enhanced properties. The introduction of fluorine atoms into liquid crystal molecules can significantly alter their melting point, mesophase morphology, and transition temperatures. This modification improves the material's dielectric anisotropy, optical anisotropy, and visco-elastic properties, making fluorinated liquid crystals highly suitable for display technologies and other applications (Hird, 2007).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated Chemosensors

Fluorinated compounds serve as essential platforms for developing chemosensors, with the ability to detect a wide array of analytes including metal ions and neutral molecules. The unique properties conferred by fluorinated structures enable high selectivity and sensitivity in these sensors, demonstrating the critical role of fluorine in advancing diagnostic and analytical chemistry (Roy, 2021).

Environmental Science and Green Chemistry

Fluoroalkylation Reactions in Aqueous Media

In the context of green chemistry, the development of fluoroalkylation methods that operate in water or aqueous media has gained attention. These methods aim to incorporate fluorinated groups into target molecules efficiently and environmentally benignly. The advancements in this area highlight the importance of fluorinated compounds in synthesizing new pharmaceuticals, agrochemicals, and materials with improved properties, including those related to environmental sustainability (Song et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

4-chloro-7-fluoro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJQZXYADJAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)

![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)

![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2604908.png)

![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)